3-Ethyltetracosane
Description
3-Ethyltetracosane (CAS RN: 55282-17-2) is a branched alkane with the molecular formula C₂₆H₅₄, featuring an ethyl group substituent at the third carbon of a 24-carbon backbone. This structural characteristic distinguishes it from linear alkanes and other branched isomers. It is primarily identified in natural sources, including:
- Plant extracts: As a major component in methanol extracts of Ceiba pentandra aerial parts .
- Insect secretions: Found in the pygidial gland secretions of subterranean ground beetles (Coleoptera: Carabidae), where it may function as a semiochemical .
- Industrial blends: Utilized in fuel formulations and blended products, where its branching may influence physicochemical properties like viscosity and combustion efficiency .
Its ethyl branch at the third carbon position contributes to unique steric and electronic properties, impacting solubility, melting point, and interactions in biological or synthetic systems.
Properties
CAS No. |
55282-17-2 |
|---|---|
Molecular Formula |
C26H54 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
3-ethyltetracosane |
InChI |
InChI=1S/C26H54/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(5-2)6-3/h26H,4-25H2,1-3H3 |
InChI Key |
HCYGJXYCUXDCHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyltetracosane typically involves the alkylation of tetracosane. One common method is the Friedel-Crafts alkylation, where tetracosane reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of 3-ethyltetracosane may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes followed by selective alkylation. These processes are conducted under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyltetracosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: Under harsh conditions, it can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorination or bromination), are common.
Cracking: Thermal or catalytic cracking can break down the long carbon chain into smaller hydrocarbons.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Halogenation: Halogens (chlorine or bromine) in the presence of UV light or a radical initiator.
Cracking: High temperatures (500-700°C) and catalysts like zeolites or alumina.
Major Products Formed:
Oxidation: Primary alcohols, aldehydes, and carboxylic acids.
Halogenation: Various haloalkanes depending on the degree of substitution.
Cracking: Shorter alkanes and alkenes.
Scientific Research Applications
Chemistry: 3-Ethyltetracosane is used as a model compound in studies of hydrocarbon behavior, including phase transitions, viscosity, and intermolecular interactions. It serves as a reference in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: In biological research, 3-ethyltetracosane is studied for its role in the lipid composition of cell membranes and its potential effects on membrane fluidity and permeability.
Medicine: While not directly used as a drug, its derivatives and analogs are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, 3-ethyltetracosane is utilized as a lubricant additive, a component in paraffin waxes, and a standard in the calibration of analytical instruments .
Mechanism of Action
The mechanism by which 3-ethyltetracosane exerts its effects is primarily through its physical properties rather than chemical reactivity. Its long hydrophobic chain interacts with other non-polar molecules, influencing the viscosity and phase behavior of mixtures. In biological systems, it can integrate into lipid bilayers, affecting membrane dynamics and protein function .
Comparison with Similar Compounds
Table 1: Key Properties of 3-Ethyltetracosane and Analogous Compounds
Key Differences and Implications
Branching vs. Linearity: 3-Ethyltetracosane’s ethyl branch reduces crystallinity compared to linear alkanes like n-tetracosane, lowering its melting point and enhancing solubility in nonpolar solvents . Squalane (hexamethyltetracosane), with six methyl branches, exhibits even lower viscosity and higher oxidative stability, making it ideal for skincare products .
Biological Roles :
- 3-Ethyltetracosane’s presence in beetle secretions suggests a role in chemical communication, whereas pentacosane in plant waxes contributes to waterproofing .
Industrial Applications: In fuel blends, 3-ethyltetracosane’s branching may improve cold-flow properties compared to linear alkanes . Squalane’s non-comedogenic properties are leveraged in cosmetics, unlike 3-ethyltetracosane, which lacks safety data for topical use .
Physicochemical Data
Table 2: Comparative Physicochemical Properties
Research and Regulatory Considerations
- 3-Ethyltetracosane: Limited toxicological data exist; its industrial use requires further safety assessments. Current applications are niche, focusing on fuel additives and ecological studies .
- Squalane : Extensively regulated by the EPA and ECHA for cosmetic use, with established thresholds for skin irritation and oral toxicity .
- n-Tetracosane : Classified as low-priority in environmental risk assessments due to its linear structure and biodegradability .
Biological Activity
- Molecular Formula : C_27H_56
- Molecular Weight : 384.68 g/mol
- Structure : A straight-chain hydrocarbon with a branched ethyl group at the third position.
1. Antimicrobial Properties
Research has shown that alkanes, including tetradecane, exhibit significant antimicrobial properties. For instance, tetradecane extracted from Pediococcus acidilactici demonstrated strong antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans . Although direct studies on 3-ethyltetracosane are scarce, it is reasonable to hypothesize that similar long-chain alkanes might exhibit comparable biological activity due to their structural similarities.
| Compound | Activity Type | Pathogens Tested | Results |
|---|---|---|---|
| Tetradecane | Antibacterial | S. aureus, E. coli | Significant inhibition observed |
| Tetradecane | Antifungal | C. albicans | Effective against fungal growth |
2. Ecological Role
Tetradecane also plays a role in ecological interactions, particularly in pest management. Studies have identified it as a vital olfactory cue for certain mirid bugs (Apolygus lucorum and Adelphocoris suturalis), which are significant agricultural pests. The compound was shown to attract these pests effectively, suggesting its potential use in ecological pest management strategies . This attraction could be extrapolated to other long-chain alkanes like 3-ethyltetracosane, indicating a role in plant-insect interactions.
3. Chemical Signaling
Long-chain alkanes are known to serve as volatile organic compounds (VOCs) that can influence plant signaling pathways and interactions with herbivores or pollinators. The presence of such compounds can alter the behavior of insects, potentially affecting plant health and productivity. For example, studies indicate that volatile profiles containing alkanes can mediate preferences in herbivore populations .
Case Study 1: Antimicrobial Efficacy of Tetradecane
A study conducted on the antimicrobial efficacy of tetradecane extracted from lactic acid bacteria demonstrated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria effectively. The extraction process involved using ethyl acetate, which yielded a pure product confirmed through spectroscopic analyses .
Case Study 2: Ecological Implications of Tetradecane
In another study focused on pest management, tetradecane was tested for its attractiveness to mirid bugs in agricultural settings. The results indicated that this compound significantly increased the capture rates of these pests compared to other attractants, highlighting its potential application in sustainable agriculture practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
